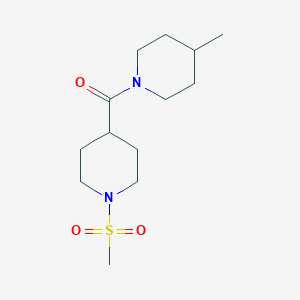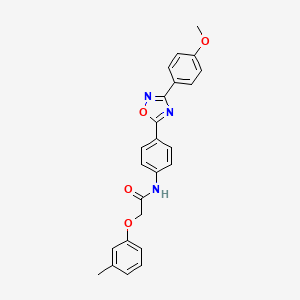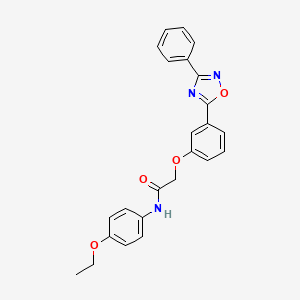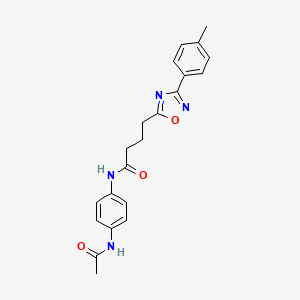
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as NPB, and it has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of NPB depends on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. In the case of its use as an anticancer agent, NPB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPB depend on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB can enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. However, prolonged inhibition of acetylcholinesterase can lead to side effects such as nausea, vomiting, and diarrhea. In the case of its use as an anticancer agent, NPB can induce apoptosis in cancer cells, leading to tumor shrinkage. However, the use of NPB as an anticancer agent may also lead to side effects such as nausea, vomiting, and hair loss.
实验室实验的优点和局限性
The advantages of using NPB in lab experiments include its high purity, stability, and specificity for certain enzymes and metal ions. However, the limitations of using NPB in lab experiments include its potential toxicity, the need for specialized equipment for its synthesis and analysis, and the limited availability of the compound.
未来方向
For the research on NPB include the development of new synthesis methods to improve the yield and purity of the compound, the exploration of its potential as a therapeutic agent for neurological disorders and cancer, and the investigation of its applications in materials science and environmental science. Additionally, studies on the toxicity and safety of NPB are needed to ensure its safe use in biomedical and environmental applications.
合成方法
NPB can be synthesized using different methods, including the reaction of 3-nitrobenzoyl chloride with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base. Another method involves the reaction of 3-nitrobenzoic acid with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of NPB can be improved by using different solvents, reaction temperatures, and reaction times.
科学研究应用
NPB has been studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, NPB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects for neurological disorders such as Alzheimer's disease. NPB has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
In materials science, NPB has been used as a fluorescent probe for the detection of metal ions and as a component in organic light-emitting diodes (OLEDs). In environmental science, NPB has been studied for its potential as a sensor for the detection of pollutants in water and soil.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-20(22-15-9-6-10-16(13-15)25(27)28)17-11-4-5-12-18(17)21-23-19(24-29-21)14-7-2-1-3-8-14/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIYGAPVSCMQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



